Methyl 2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Methyl 2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic organic compound characterized by its fused ring structure containing nitrogen atoms
Mechanism of Action
Target of Action
Methyl 2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a derivative of the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine compounds . These compounds have been identified as novel inhibitors of Cyclin-Dependent Kinase 2 (CDK2) , a protein that plays a crucial role in cell cycle regulation.
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell division
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle, specifically the transition from the G1 phase to the S phase . CDK2, the target of this compound, is a key player in this transition. By inhibiting CDK2, the compound disrupts the cell cycle, which can lead to cell death .
Pharmacokinetics
Similar compounds have shown promising bioavailability
Result of Action
The inhibition of CDK2 by this compound leads to significant alterations in cell cycle progression, as well as the induction of apoptosis within cells . This results in the death of the cells, which can be beneficial in the context of cancer treatment .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the synthesis of similar compounds has been successfully performed under microwave conditions , suggesting that the compound’s stability and efficacy could be affected by temperature.
Biochemical Analysis
Cellular Effects
It is known that triazolopyrimidines can influence cell function . They can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that triazolopyrimidines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of appropriate precursors under specific conditions. One common method includes the cyclization of hydrazonoyl halides with alkyl carbothioates in the presence of a base such as triethylamine. The reaction conditions often require heating and the use of solvents to facilitate the formation of the triazolopyrimidine ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. Catalysts and optimized reaction conditions are employed to enhance the yield and purity of the final product. The choice of solvent, temperature, and reaction time are critical factors that influence the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions: Methyl 2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are used to introduce oxygen atoms into the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound.
Scientific Research Applications
Chemistry: In the field of chemistry, Methyl 2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential biological activities, including antimicrobial and anti-inflammatory properties. It can inhibit the growth of various microorganisms and modulate inflammatory responses in biological systems.
Medicine: In medicinal research, this compound is being investigated for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infections and inflammatory diseases.
Industry: In the industrial sector, this compound is utilized in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity contribute to its widespread use in various applications.
Comparison with Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: This compound shares a similar heterocyclic structure but differs in the arrangement of its atoms[_{{{CITATION{{{_3{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a ....
1,3,4-Thiadiazoles: These compounds also contain nitrogen atoms in their ring structure and exhibit similar biological activities.
Pyrimidines: A broader class of compounds that includes Methyl 2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, known for their diverse pharmacological effects.
Uniqueness: this compound is unique in its specific substitution pattern and the presence of the carboxylate group, which influences its reactivity and biological activity.
Properties
IUPAC Name |
methyl 2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-5-7(8(14)15-3)4-13-9(10-5)11-6(2)12-13/h4H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOBGHOLSURBPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C=C1C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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